Fthalide
Overview
Description
4,5,6,7-Tetrachloro-3h-Isobenzofuran-1-One: is an organic compound belonging to the class of phthalides. It is characterized by the presence of a 3-hydrocarbylidene-2-benzofuran-1 (3H)-one moiety . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Fthalide primarily targets the melanin biosynthesis pathway in certain fungi . It acts as a hydroxynaphthalene reductase inhibitor , a key enzyme involved in the melanin biosynthesis process .
Mode of Action
This compound interacts with its target, the hydroxynaphthalene reductase, by blocking the reduction reactions from 1,3,6,8-tetrahydroxynaphthalene to scytalone and from 1,3,8-trihydroxynaphthalene to vermelone . This interaction disrupts the normal function of the enzyme, thereby inhibiting the melanin biosynthesis process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanin biosynthesis pathway . By inhibiting the hydroxynaphthalene reductase, this compound disrupts the conversion of 1,3,6,8-tetrahydroxynaphthalene to scytalone and 1,3,8-trihydroxynaphthalene to vermelone . This disruption affects the downstream effects of the pathway, leading to a decrease in melanin production .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of melanin biosynthesis . By inhibiting the hydroxynaphthalene reductase, this compound prevents the production of melanin, a crucial component for the survival and virulence of certain fungi . This leads to the inhibition of fungal growth and development .
Biochemical Analysis
Biochemical Properties
Fthalide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with polyketide intermediates during its biosynthesis . The compound undergoes various chemical transformations, including oxidation, reduction, addition, elimination, and cycloaddition reactions . These interactions highlight the versatile nature of this compound in biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of different cell types by modulating signaling pathways and altering gene expression patterns . These effects contribute to the compound’s bioactive properties and its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to undergo chemical transformations allows it to interact with various enzymes and proteins, thereby influencing their activity . These interactions are crucial for understanding the molecular mechanisms underlying this compound’s bioactivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its bioactivity over extended periods, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, while higher doses may lead to toxic or adverse effects . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications and safety assessments.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s role in these pathways highlights its importance in cellular metabolism and its potential impact on overall metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its bioactivity and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular distribution of this compound is essential for elucidating its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrachloro-3h-Isobenzofuran-1-One typically involves the condensation of resorcinol with 4,5,6,7-tetrachloroisobenzofuran-1,3-dione . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process generally involves large-scale chemical reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrachloro-3h-Isobenzofuran-1-One undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted phthalides.
Scientific Research Applications
4,5,6,7-Tetrachloro-3h-Isobenzofuran-1-One has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
- 4,5,6,7-Tetrachloro-3-isopropylidene-2-benzofuran-1 (3H)-one
- 4,5,6,7-Tetrachloro-3,3-bis-(1-decyl-2-methyl-indol-3-yl)-3H-isobenzofuran-1-one
- Spiro [isobenzofuran-1 (3H),9’- [9H]xanthen]-3-one,4,5,6,7-tetrachloro-3’,6’-dihydroxy-2’,4’,5’,7’-tetraiodo-, potassium salt (1:2)
Uniqueness: 4,5,6,7-Tetrachloro-3h-Isobenzofuran-1-One is unique due to its specific arrangement of chlorine atoms and the presence of the isobenzofuranone moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
4,5,6,7-tetrachloro-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl4O2/c9-4-2-1-14-8(13)3(2)5(10)7(12)6(4)11/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWKWBPNKPGATC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058045 | |
Record name | Fthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27355-22-2 | |
Record name | Phthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27355-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027355222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRACHLOROPHTHALIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44IHE2M2T4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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